DMT-2'-OMe-D-Ribitol phosphoramidite chemical structure and properties
DMT-2'-OMe-D-Ribitol phosphoramidite chemical structure and properties
An In-Depth Technical Guide to DMT-2'-OMe-D-Ribitol Phosphoramidite (B1245037)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of DMT-2'-OMe-D-Ribitol phosphoramidite, a key reagent in the synthesis of modified oligonucleotides. It details its chemical structure, properties, and its primary application in introducing abasic site mimics into DNA and RNA sequences.
Introduction
DMT-2'-OMe-D-Ribitol phosphoramidite is a specialized phosphoramidite monomer used in solid-phase oligonucleotide synthesis. Its unique structure, lacking a nucleobase, allows for the site-specific incorporation of an abasic site mimic. Abasic sites are common forms of DNA damage but are also utilized as tools in molecular biology to study DNA-protein interactions, DNA repair mechanisms, and to modulate the properties of therapeutic oligonucleotides. The 2'-O-methyl (2'-OMe) modification on the ribitol (B610474) moiety enhances the nuclease resistance and binding affinity of the resulting oligonucleotide.
Chemical Structure and Properties
DMT-2'-OMe-D-Ribitol phosphoramidite is characterized by a D-ribitol core, where the 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, the 2'-hydroxyl is methylated, and the 3'-hydroxyl is functionalized with a phosphoramidite moiety. The DMT group is crucial for automated DNA/RNA synthesis, as it is cleaved at the beginning of each coupling cycle to allow for the addition of the next nucleotide.
Below is a diagram illustrating the chemical structure of DMT-2'-OMe-D-Ribitol phosphoramidite.
Caption: Chemical structure of DMT-2'-OMe-D-Ribitol phosphoramidite.
Physicochemical Properties
A summary of the key quantitative data for DMT-2'-OMe-D-Ribitol phosphoramidite is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C36H47N2O7P |
| Molecular Weight | 650.74 g/mol [1] |
| CAS Number | 1470023-72-3[1] |
| Appearance | White to off-white powder |
| Solubility | Soluble in acetonitrile (B52724), dichloromethane |
| Storage Conditions | -20°C, under inert gas, protected from moisture[2] |
Experimental Protocols
Synthesis of DMT-2'-OMe-D-Ribitol Phosphoramidite
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Protection of the 5'-Hydroxyl Group: The starting material, 2-O-methyl-D-ribitol, would first have its 5'-hydroxyl group protected with a dimethoxytrityl (DMT) group. This is a standard procedure in nucleoside chemistry.
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Phosphitylation of the 3'-Hydroxyl Group: The crucial step is the phosphitylation of the 3'-hydroxyl group. This is typically achieved by reacting the 5'-O-DMT-2'-O-methyl-D-ribitol with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or N,N,N',N'-tetraisopropyl-2-cyanoethylphosphanediamine, in the presence of an activator like tetrazole.
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Purification: The final product is purified using column chromatography to ensure high purity, which is critical for successful oligonucleotide synthesis.
Incorporation into Oligonucleotides via Solid-Phase Synthesis
DMT-2'-OMe-D-Ribitol phosphoramidite is used in standard automated oligonucleotide synthesizers following the phosphoramidite chemistry cycle. The workflow for incorporating this abasic site mimic is illustrated below.
Caption: Workflow for incorporating the abasic site mimic.
A key parameter in the coupling step is the coupling time. For abasic phosphoramidites, a longer coupling time is often recommended to ensure high coupling efficiency. For a similar abasic phosphoramidite ("Abasic II Phosphoramidite"), a coupling time of 6 minutes has been shown to yield excellent results.
Detailed Protocol for Incorporation:
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Preparation of Reagents: Dissolve DMT-2'-OMe-D-Ribitol phosphoramidite in anhydrous acetonitrile to the standard concentration used for other phosphoramidites on the synthesizer (e.g., 0.1 M).
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Automated Synthesis: Program the DNA/RNA synthesizer to perform the standard synthesis cycle. At the desired position for the abasic site, use the prepared DMT-2'-OMe-D-Ribitol phosphoramidite solution.
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Coupling Time: It is advisable to increase the coupling time for this monomer to at least 6 minutes to maximize coupling efficiency.
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Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups are removed using standard protocols (e.g., concentrated ammonium (B1175870) hydroxide). The 2'-OMe group is stable to these conditions.
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Purification: The final oligonucleotide containing the abasic site mimic can be purified using standard methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Applications in Research and Drug Development
Oligonucleotides containing abasic sites are invaluable tools for a variety of applications:
Studies of DNA Repair Mechanisms
The introduction of a stable abasic site mimic allows researchers to study the recognition and processing of this type of DNA damage by repair enzymes, such as AP endonucleases and glycosylases. By incorporating the abasic site at a specific location in a DNA duplex, the activity of these enzymes can be assayed in vitro.
Probing DNA-Protein Interactions
Abasic sites can be used to investigate how the absence of a base affects the binding of proteins to DNA. This is relevant for studying transcription factors, polymerases, and other DNA-binding proteins.
Modulation of RNA Function
In the context of RNA interference (RNAi) and antisense oligonucleotides, the introduction of an abasic site can be used to modulate the interaction of the therapeutic oligonucleotide with its target RNA and with the cellular machinery. This can be a strategy to fine-tune the activity and specificity of RNA-based drugs.
Signaling Pathways and Logical Relationships
The primary role of DMT-2'-OMe-D-Ribitol phosphoramidite is in the chemical synthesis of oligonucleotides, which are then used in biological systems. The diagram below illustrates the logical relationship from the chemical reagent to its application in studying a biological pathway, such as base excision repair (BER).
Caption: Logical flow from chemical reagent to biological application.
Conclusion
DMT-2'-OMe-D-Ribitol phosphoramidite is a powerful and versatile tool for the site-specific introduction of abasic site mimics into oligonucleotides. Its use enables detailed studies of DNA repair, DNA-protein interactions, and the modulation of nucleic acid-based therapeutics. The straightforward incorporation using standard phosphoramidite chemistry makes it accessible for a wide range of research and development applications.
